![molecular formula C15H20N4O4 B5660028 1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5660028.png)
1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
The chemical compound under discussion belongs to a class of molecules that exhibit significant pharmacological interest due to their structural complexity and potential biological activity. The diazaspiro and pyrazole moieties present in this compound are known for their relevance in medicinal chemistry, contributing to a variety of biological activities.
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives often involves multistep reactions, including cycloadditions, ring expansions, and functional group transformations. A notable method involves the three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, showcasing a cost-effective approach with high yields and minimal purification requirements (Pardali et al., 2021).
Molecular Structure Analysis
The molecular mechanics and energy minimization techniques provide insights into the structural parameters of diazaspiro compounds. For example, the study on diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives offers valuable data on the molecular structure through computational analysis (Farag et al., 2008).
Chemical Reactions and Properties
Spiro compounds, including those with diazaspiro[4.5]decane frameworks, engage in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane demonstrates the reactivity of spiro compounds under different conditions, leading to diverse derivatives with potential biological activity (Andreae et al., 1992).
Physical Properties Analysis
The physical properties such as decarboxylation rates and thermal stability of related compounds provide a basis for understanding the behavior of spiro compounds under various conditions. The decarboxylation study of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid offers insights into the reaction kinetics and mechanism, indicative of the stability and reactivity of the spiro framework (Bigley & May, 1969).
Chemical Properties Analysis
Spiro compounds' chemical properties, including their reactivity towards nucleophiles and electrophiles, are crucial for their application in synthetic chemistry. The transformation of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate into thioamide and subsequent synthesis of thiazoles highlight the versatility and chemical reactivity of spiro compounds (Kuroyan et al., 1991).
properties
IUPAC Name |
1-methyl-8-(2-methylpyrazole-3-carbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-17-12(20)9-10(14(22)23)15(17)4-7-19(8-5-15)13(21)11-3-6-16-18(11)2/h3,6,10H,4-5,7-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATIMMZQFSPBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)C(=O)C3=CC=NN3C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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